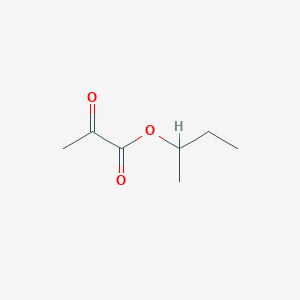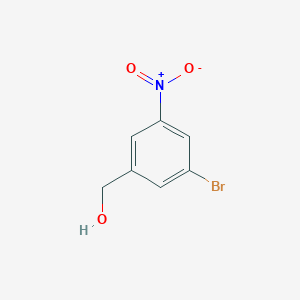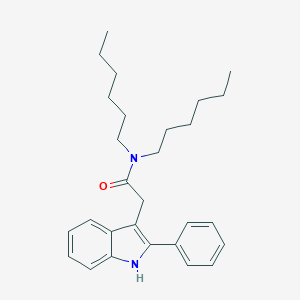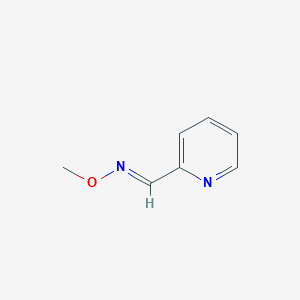
Pentanoic acid, 5-amino-4-oxo-, heptyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-amino-4-oxo-, heptyl ester, hydrochloride, commonly known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. The drug was first approved by the US FDA in 1993, and since then, it has been widely used for medical purposes. Gabapentin is a GABA analog that binds to voltage-gated calcium channels and modulates the release of neurotransmitters.
Mécanisme D'action
Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels and reduces the release of excitatory neurotransmitters such as glutamate and substance P. It also enhances the activity of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal excitability. The exact mechanism of action of Gabapentin is not fully understood, but it is believed to modulate the release of neurotransmitters and reduce neuronal excitability.
Effets Biochimiques Et Physiologiques
Gabapentin has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of glutamate and substance P, leading to a decrease in neuronal excitability. Gabapentin also enhances the activity of GABA, leading to an increase in inhibitory neurotransmission. It has been shown to reduce the release of norepinephrine and serotonin, leading to a decrease in anxiety and depression. Gabapentin has also been found to have anti-inflammatory effects and may help to reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin has several advantages for lab experiments. It is a relatively safe and well-tolerated drug, with few side effects. It can be easily administered orally or intravenously, and its effects can be measured using a variety of techniques, including electrophysiology, imaging, and behavioral assays. However, Gabapentin has some limitations for lab experiments. It has a relatively short half-life, and its effects may vary depending on the dose and route of administration. Gabapentin may also interact with other drugs or compounds, leading to potential confounding effects.
Orientations Futures
Gabapentin has shown promising results in preclinical studies, and clinical trials are ongoing to evaluate its efficacy in a variety of conditions. Future research may focus on identifying the optimal dose and route of administration for Gabapentin, as well as exploring its potential use in combination with other drugs or therapies. Additionally, further studies may investigate the long-term effects of Gabapentin and its potential for abuse or dependence. Finally, research may focus on developing new analogs or derivatives of Gabapentin with improved efficacy or reduced side effects.
Méthodes De Synthèse
Gabapentin is synthesized by the reaction of 1,6-diaminohexane with cyclohexanone in the presence of sodium hydride. The product is then treated with hydrochloric acid to obtain Gabapentin hydrochloride. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Gabapentin has been widely studied for its therapeutic effects on epilepsy, neuropathic pain, and restless leg syndrome. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has shown promising results in preclinical studies, and clinical trials are ongoing to evaluate its efficacy in these conditions.
Propriétés
Numéro CAS |
140898-92-6 |
|---|---|
Nom du produit |
Pentanoic acid, 5-amino-4-oxo-, heptyl ester, hydrochloride |
Formule moléculaire |
C12H24ClNO3 |
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
heptyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C12H23NO3.ClH/c1-2-3-4-5-6-9-16-12(15)8-7-11(14)10-13;/h2-10,13H2,1H3;1H |
Clé InChI |
FLWXZETXCKMYJP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)CN.Cl |
SMILES canonique |
CCCCCCCOC(=O)CCC(=O)CN.Cl |
Synonymes |
HEPTYL 5-AMINOLEVULINATE HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)






![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)